2-[4-(2-formylphenyl)phenyl]benzaldehyde
Description
2-[4-(2-Formylphenyl)phenyl]benzaldehyde is a dialdehyde compound featuring two benzaldehyde moieties linked via a biphenyl core. Its structure enables conjugation across the aromatic system, making it a promising candidate for applications in organic synthesis, materials science (e.g., metal-organic frameworks or polymers), and as a precursor for macrocyclic compounds .
Properties
Molecular Formula |
C20H14O2 |
|---|---|
Molecular Weight |
286.3 g/mol |
IUPAC Name |
2-[4-(2-formylphenyl)phenyl]benzaldehyde |
InChI |
InChI=1S/C20H14O2/c21-13-17-5-1-3-7-19(17)15-9-11-16(12-10-15)20-8-4-2-6-18(20)14-22/h1-14H |
InChI Key |
PPLBZUGHMSZFLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC=C(C=C2)C3=CC=CC=C3C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(2-formylphenyl)phenyl]benzaldehyde typically involves the reaction of 2-formylphenylboronic acid with 4-bromobenzaldehyde under Suzuki coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene . The reaction proceeds under reflux conditions, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar Suzuki coupling reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve recrystallization or chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 2-[4-(2-formylphenyl)phenyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding primary alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
2-[4-(2-formylphenyl)phenyl]benzaldehyde has several applications in scientific research:
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-[4-(2-formylphenyl)phenyl]benzaldehyde in various applications involves its ability to participate in multiple chemical reactions due to the presence of reactive aldehyde groups. These groups can form covalent bonds with nucleophiles, facilitating the formation of complex structures. In photoredox catalysis, the compound can act as a ligand, stabilizing metal catalysts and enhancing their reactivity .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural and functional differences between 2-[4-(2-formylphenyl)phenyl]benzaldehyde and related compounds:
Physical Properties and Crystallography
- Crystallinity : Oxygen-containing analogues (e.g., and ) exhibit layered or "w"-shaped packing due to C–H···O interactions and ether flexibility . The rigid biphenyl core of the target compound likely results in denser, less flexible crystal structures.
- Solubility : Ether-linked compounds (e.g., ) show improved solubility in polar solvents (e.g., DMF) compared to the target compound, which may require aromatic solvents for dissolution .
Biological Activity
2-[4-(2-formylphenyl)phenyl]benzaldehyde, with the molecular formula , is an organic compound notable for its complex aromatic structure featuring multiple phenyl rings and an aldehyde functional group. Its unique reactivity and properties make it a significant candidate for various biological applications, particularly in medicinal chemistry and organic synthesis. This article explores the biological activities associated with this compound, including its potential therapeutic effects, mechanisms of action, and relevant research findings.
Structure and Properties
The compound's structure includes:
- Aldehyde Group : Contributes to reactivity with nucleophiles.
- Phenyl Rings : Enhance stability and influence interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antioxidant Properties : Compounds with similar structures have demonstrated antioxidant effects, which may be beneficial in preventing oxidative stress-related diseases.
- Enzyme Inhibition : Aldehydes can form covalent bonds with amino acids in proteins, potentially influencing enzyme functions. This characteristic suggests a role in modulating biochemical pathways.
- Antifungal Activity : Studies on related benzaldehyde derivatives have shown potential antifungal properties by disrupting cellular antioxidation systems, although specific data on this compound is limited .
Antioxidant Activity
A study highlighted that benzaldehyde derivatives possess antioxidant properties, which could be harnessed in pharmaceutical formulations. The mechanism involves scavenging free radicals, thereby protecting cells from oxidative damage.
Enzyme Interaction Studies
Research into enzyme interactions revealed that this compound could inhibit certain enzymes by forming covalent bonds with active site residues. This interaction could lead to altered enzyme kinetics, which is crucial for understanding drug design.
Antifungal Mechanisms
In a broader investigation of redox-active benzaldehydes, compounds similar to this compound were found to target cellular antioxidation systems in fungi. This suggests that derivatives of this compound may also exhibit antifungal activity through similar mechanisms .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
